Cas no 340256-40-8 (4-ETHYLPHENOL-2,3,5,6-D4,OD)
4-Ethylphenol-2,3,5,6-d4, OD is a deuterated analog of 4-ethylphenol, selectively labeled at the 2, 3, 5, and 6 positions. This isotopically labeled compound is primarily used as an internal standard in mass spectrometry and NMR studies, ensuring high precision in quantitative analysis. The deuterium substitution minimizes interference from non-labeled species, enhancing analytical accuracy. Its high isotopic purity (>98%) and chemical stability make it suitable for applications in metabolic research, environmental analysis, and flavor chemistry. The compound is particularly valuable in trace-level detection studies where isotopic dilution techniques are required to improve reproducibility and sensitivity.
4-ETHYLPHENOL-2,3,5,6-D4,OD structure
Product Name:4-ETHYLPHENOL-2,3,5,6-D4,OD
CAS No:340256-40-8
MF:C8H10O
MW:127.195210933685
CID:918687
PubChem ID:102601076
Update Time:2025-10-16
4-ETHYLPHENOL-2,3,5,6-D4,OD Chemical and Physical Properties
Names and Identifiers
-
- 4-ETHYLPHENOL-2,3,5,6-D4,OD
- 4-Ethylphenol-2,3,5,6-d4, OD1000µg
- 340256-40-8
- D98814
- Phen-2,3,5,6-d4-ol-d, 4-ethyl- (9CI)
- 1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethyl-benzene
- A935591
- 4-ETHYLPHENOL-2,3,5,6-D4, OD
- 4-Ethylphen-2,3,5,6-d4-ol-d
- CS-0564439
- HY-W012836S
- 4-Ethylphenol-d5
- 1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethylbenzene
-
- Inchi: 1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i3D,4D,5D,6D/hD
- InChI Key: HXDOZKJGKXYMEW-VZNXVBLTSA-N
- SMILES: O([2H])C1C([2H])=C([2H])C(=C([2H])C=1[2H])CC
Computed Properties
- Exact Mass: 127.105
- Monoisotopic Mass: 127.105
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 72.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.0±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 219.0±0.0 °C at 760 mmHg
- Flash Point: 100.6±0.0 °C
- Vapor Pressure: No data available
4-ETHYLPHENOL-2,3,5,6-D4,OD Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
4-ETHYLPHENOL-2,3,5,6-D4,OD Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E925736-10mg |
4-Ethylphenol-2,3,5,6-d4,OD |
340256-40-8 | 10mg |
$ 58.00 | 2023-09-07 | ||
| TRC | E925736-50mg |
4-Ethylphenol-2,3,5,6-d4,OD |
340256-40-8 | 50mg |
$ 69.00 | 2023-09-07 | ||
| TRC | E925736-100mg |
4-Ethylphenol-2,3,5,6-d4,OD |
340256-40-8 | 100mg |
$ 109.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E874519-10mg |
4-ETHYLPHENOL-2,3,5,6-D4, OD |
340256-40-8 | ≥98 atom % D | 10mg |
¥613.00 | 2022-01-12 | |
| A2B Chem LLC | AF66517-500mg |
4-ETHYLPHENOL-2,3,5,6-D4, OD |
340256-40-8 | 500mg |
$433.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66517-1g |
4-ETHYLPHENOL-2,3,5,6-D4, OD |
340256-40-8 | 1g |
$609.00 | 2024-04-20 |
4-ETHYLPHENOL-2,3,5,6-D4,OD Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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